(4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane
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Overview
Description
(4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane is an organic compound that belongs to the class of sulfides It is characterized by the presence of a sulfur atom bonded to a methyl group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-5-fluoro-2-methylphenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is being investigated for its potential use as an antimicrobial agent. Its unique chemical structure allows it to disrupt the cell membranes of bacteria, leading to their death.
Industry
In the industrial sector, this compound is used as a precursor for the synthesis of various agrochemicals and pharmaceuticals. Its stability and reactivity make it an ideal starting material for large-scale production processes.
Mechanism of Action
The mechanism of action of (4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and proteins, altering their function and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane
- (5-Chloro-2-fluoro-4-methylphenyl)(methyl)sulfane
- Methyl(2,4,5-trifluorophenyl)sulfane
Uniqueness
(4-Chloro-5-fluoro-2-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its substituents on the phenyl ring. This arrangement imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications. Its ability to undergo a wide range of chemical reactions and its potential as a bioactive molecule set it apart from other similar compounds.
Properties
Molecular Formula |
C8H8ClFS |
---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-chloro-2-fluoro-5-methyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClFS/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3 |
InChI Key |
VDEYHPANRAECHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1SC)F)Cl |
Origin of Product |
United States |
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